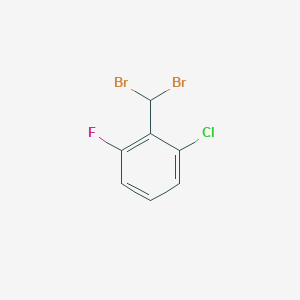
2,4-Dinitro-5-(trifluoromethyl)bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-5-(trifluoromethyl)bromobenzene, also known as DNTB, is an organic compound with a wide range of applications in both industrial and scientific research. It is a colorless solid with a melting point of 100–101 °C and a boiling point of 230–231 °C. It is a highly reactive compound and is used as an intermediate in the synthesis of other compounds. It is also widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
2,4-Dinitro-5-(trifluoromethyl)bromobenzene is widely used in scientific research due to its high reactivity and stability. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of various catalysts, such as palladium catalysts.
Mecanismo De Acción
The mechanism of action of 2,4-dinitro-5-(trifluoromethyl)bromobenzene is based on the formation of a dinitrobenzene intermediate. This intermediate is formed by the reaction of 2,4-dinitrophenol with trifluoromethylbromide in the presence of a base. The intermediate then reacts with bromobenzene in the presence of an acid, forming the final product, this compound.
Biochemical and Physiological Effects
This compound has been found to be toxic to humans and animals. It has been shown to cause skin and eye irritation, as well as respiratory tract irritation. In addition, it has been found to cause liver and kidney damage in animals. It is also known to be a mutagen and a teratogen, meaning that it can cause genetic mutations and birth defects in humans and animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,4-dinitro-5-(trifluoromethyl)bromobenzene in lab experiments is its high reactivity and stability. It is a highly reactive compound and is used as an intermediate in the synthesis of other compounds. It is also relatively easy to obtain and store. However, it is toxic and should be handled with caution. It should also be used in a well-ventilated area to avoid inhalation of the fumes.
Direcciones Futuras
There are several potential future directions for the use of 2,4-dinitro-5-(trifluoromethyl)bromobenzene. It could be used in the development of new catalysts and polymers, as well as in the synthesis of new pharmaceuticals and dyes. It could also be used in the development of new materials, such as nanomaterials and nanocomposites. In addition, it could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, it could be used in the development of new drug delivery systems, such as liposomes and nanoparticles.
Métodos De Síntesis
2,4-Dinitro-5-(trifluoromethyl)bromobenzene is synthesized through a two-step process. The first step involves the reaction of 2,4-dinitrophenol with trifluoromethylbromide in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with bromobenzene in the presence of an acid, such as hydrochloric acid. The reaction yields this compound as the final product.
Propiedades
IUPAC Name |
1-bromo-2,4-dinitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2O4/c8-4-1-3(7(9,10)11)5(12(14)15)2-6(4)13(16)17/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEZUBLSZFOWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6310884.png)












